Cas no 1261944-75-5 (5-(3-Cyanophenyl)picolinic acid)

5-(3-Cyanophenyl)picolinic acid is a versatile heterocyclic compound featuring both a picolinic acid moiety and a cyanophenyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the carboxylic acid and nitrile groups allows for further functionalization, enabling applications in metal-organic frameworks (MOFs), ligand design, and small-molecule drug development. Its rigid aromatic backbone contributes to stability, while the polar functional groups enhance solubility in organic and aqueous media, facilitating diverse reaction conditions. The compound is particularly useful in cross-coupling reactions and as a building block for bioactive molecules. High purity grades ensure consistent performance in research and industrial applications.
5-(3-Cyanophenyl)picolinic acid structure
1261944-75-5 structure
商品名:5-(3-Cyanophenyl)picolinic acid
CAS番号:1261944-75-5
MF:C13H8N2O2
メガワット:224.21482
MDL:MFCD17411999
CID:1036841
PubChem ID:53211464

5-(3-Cyanophenyl)picolinic acid 化学的及び物理的性質

名前と識別子

    • 5-(3-Cyanophenyl)picolinic acid
    • 5-(3-cyanophenyl)pyridine-2-carboxylic acid
    • 2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)-
    • DTXSID20681370
    • A1-20320
    • AKOS006165241
    • DB-340525
    • E85055
    • BS-50305
    • 5-(3-Cyanophenyl)picolinicacid
    • MFCD17411999
    • 1261944-75-5
    • MDL: MFCD17411999
    • インチ: InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)11-4-5-12(13(16)17)15-8-11/h1-6,8H,(H,16,17)
    • InChIKey: MDGPVPPPLLAGEU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)C#N

計算された属性

  • せいみつぶんしりょう: 224.058577502g/mol
  • どういたいしつりょう: 224.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 74Ų

5-(3-Cyanophenyl)picolinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM176930-1g
5-(3-cyanophenyl)picolinic acid
1261944-75-5 95%
1g
$632 2022-06-13
eNovation Chemicals LLC
Y1215794-1g
5-(3-Cyanophenyl)picolinic acid
1261944-75-5 95%
1g
$700 2024-06-03
1PlusChem
1P000SOS-50mg
2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)-
1261944-75-5 95%
50mg
$146.00 2024-07-09
Aaron
AR000SX4-250mg
2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)-
1261944-75-5 95%
250mg
$160.00 2025-02-11
Aaron
AR000SX4-1g
2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)-
1261944-75-5 95%
1g
$399.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1768786-250mg
5-(3-Cyanophenyl)picolinic acid
1261944-75-5 98%
250mg
¥1831.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1768786-50mg
5-(3-Cyanophenyl)picolinic acid
1261944-75-5 98%
50mg
¥1029.00 2024-08-09
eNovation Chemicals LLC
Y1215794-1g
5-(3-cyanophenyl)picolinic acid
1261944-75-5 95%
1g
$400 2025-02-25
Chemenu
CM176930-1g
5-(3-cyanophenyl)picolinic acid
1261944-75-5 95%
1g
$632 2021-08-05
Matrix Scientific
198541-5g
5-(3-Cyanophenyl)picolinic acid, 95%
1261944-75-5 95%
5g
$1816.00 2023-09-09

5-(3-Cyanophenyl)picolinic acid 関連文献

5-(3-Cyanophenyl)picolinic acidに関する追加情報

Exploring the Properties and Applications of 5-(3-Cyanophenyl)picolinic acid (CAS No. 1261944-75-5)

5-(3-Cyanophenyl)picolinic acid, a compound identified by CAS No. 1261944-75-5, is an aromatic carboxylic acid with a unique structural configuration that combines a picolinate core with a cyanophenyl substituent. This molecular architecture positions it as a versatile scaffold in chemical synthesis and biomedical research, particularly due to the conjugated π-electron system between the pyridine ring and the phenyl group. The cyanophenyl moiety, attached at the 3-position of the phenyl ring, introduces electron-withdrawing properties that enhance its reactivity and functional diversity. Recent studies have highlighted its potential in drug design, enzymatic inhibition, and material science applications.

In terms of synthetic utility, 5-(3-Cyanophenyl)picolinic acid serves as a key intermediate in the construction of bioactive heterocycles. A 2023 study published in Tetrahedron Letters demonstrated its role in the synthesis of pyrido[3,4-b]indole derivatives through palladium-catalyzed cross-coupling reactions with indoles under mild conditions. This method significantly improved yield efficiency compared to traditional protocols, underscoring its value in multi-component assembly strategies. The compound’s carboxylic acid functionality facilitates esterification or amide formation pathways, enabling precise control over lipophilicity—a critical parameter for optimizing drug-like properties.

Biochemically, this compound exhibits intriguing activity profiles that align with current trends in targeted therapy development. Research from the Nature Communications 2023 special issue revealed its ability to inhibit histone deacetylases (HDACs) at submicromolar concentrations (< 0.8 μM), suggesting potential applications in epigenetic modulation therapies for cancer treatment. The cyanophenyl group was found to enhance binding affinity to HDAC isoforms through π-stacking interactions with aromatic residues in the enzyme’s catalytic pocket, as confirmed by X-ray crystallography and molecular dynamics simulations.

In neurodegenerative disease research, recent investigations have explored its capacity to modulate amyloid-beta aggregation pathways associated with Alzheimer’s pathology. A collaborative study between MIT and University College London published this year showed that nanomolar concentrations (< 0.3 nM) of CAS No. 1261944-75-5-derived analogs could disrupt toxic oligomer formation while preserving native protein structure—a breakthrough compared to existing therapies that often affect protein function indiscriminately.

The compound’s photochemical properties have also attracted attention in analytical chemistry circles. A team at Stanford demonstrated its use as a fluorescent probe for real-time monitoring of copper ion levels in biological fluids (Journal of Fluorescence, 2023). The picolinate group provides selectivity for Cu²⁺ ions through chelation, while the cyanophenyl substituent acts as an energy transfer acceptor, generating emission signals detectable down to femtomolar concentrations—a sensitivity level surpassing conventional probes.

Synthetic strategies for accessing this compound have evolved significantly over recent years. While traditional methods relied on multi-step Friedel-Crafts acylation approaches with significant waste generation (yield ~40%), modern protocols utilize microwave-assisted Suzuki-Miyaura coupling followed by hydrolysis (yield >80%). This green chemistry approach reported by Angewandte Chemie researchers involves palladium(II) acetate catalysis under solvent-free conditions at 160°C for 90 minutes—a marked improvement in both efficiency and sustainability metrics.

In vivo pharmacokinetic studies conducted on murine models this year revealed favorable absorption characteristics when formulated as ethyl esters via oral administration (Bioorganic & Medicinal Chemistry Letters). The ester prodrug exhibited half-life extension compared to free acid form while maintaining HDAC inhibitory activity after metabolic conversion via hepatic esterases—a critical finding for developing orally bioavailable drugs targeting central nervous system disorders where blood-brain barrier penetration is essential.

Cryogenic electron microscopy studies published in eLife (June 2023) provided unprecedented insights into its interaction with heat shock protein HSP90 complexes at atomic resolution (resolution: 2.8 Å). These findings identified novel binding modes distinct from existing HSP90 inhibitors like geldanamycin derivatives, offering opportunities for designing next-generation anticancer agents with reduced off-target effects through conformational restriction imposed by the cyanophenyl substituent.

The compound’s photostability has been leveraged in advanced materials research for developing stimuli-responsive polymers capable of pH-sensitive drug release mechanisms (Advanced Materials Interfaces). By incorporating it into poly(methyl methacrylate) matrices via amidation reactions with polymerizable amine groups, researchers achieved tunable release profiles triggered by physiological pH changes—critical for localized drug delivery systems targeting gastrointestinal pathologies.

In structural biology applications, this compound has been employed as a co-crystallization agent to stabilize protein-ligand complexes during X-ray diffraction analysis due to its dual hydrogen bond donor/acceptor capabilities from both carboxylic acid and nitrile groups (Acta Crystallographica Section D). This dual functionality was shown to improve crystal packing density by up to 37% compared to conventional additives like PEG derivatives when used in combination with organic solvents such as dimethylformamide.

Ongoing investigations into its redox properties suggest potential applications in electrochemical biosensors when integrated into graphene oxide nanocomposites (Sensors & Actuators B: Chemical). Cyclic voltammetry studies indicated reversible redox behavior at +0.6 V vs Ag/AgCl reference electrode under neutral pH conditions—a property attributed to electronic modulation by the picolinate ring that enables direct detection of dopamine without enzymatic mediators.

Radiolabeling experiments using carbon-11 isotopes conducted at NIH facilities demonstrated successful incorporation into positron emission tomography (PET) imaging agents for tumor detection (Molecular Imaging and Biology, March 2023). The cyanophenyl group facilitated nucleophilic substitution reactions required for radiolabeling while maintaining overall molecular stability during PET imaging processes—highlighting its utility as a building block for diagnostic imaging compounds.

A groundbreaking study published in Science Advances explored its role as an inhibitor of ferroptosis-associated enzymes such as GPX4 isoforms under hypoxic conditions (Science Advances, October 2023). At concentrations below cytotoxic thresholds (~IC₅₀ = 18 μM), it selectively induced iron-dependent cell death mechanisms observed across multiple cancer cell lines including triple-negative breast cancer models—suggesting new avenues for overcoming chemotherapy resistance through programmed cell death induction pathways.

Surface-enhanced Raman spectroscopy experiments using gold nanoparticle substrates revealed characteristic vibrational signatures at ~887 cm⁻¹ corresponding to nitrile stretching modes and ~1689 cm⁻¹ from conjugated carbonyl groups (Analytical Chemistry). These spectral markers enable rapid detection methods applicable to environmental monitoring systems targeting trace levels of pharmaceutical metabolites—a critical advancement given increasing regulatory focus on pharmaceutical waste management.

Innovative solubility enhancement strategies involve covalent attachment via click chemistry reactions with cyclodextrin derivatives (Eur J Pharm Sci). By forming host-guest complexes through azide-functionalized β-cyclodextrin conjugates prepared under copper(I)-catalyzed conditions, researchers achieved aqueous solubility increases exceeding tenfold compared to unconjugated forms—critical for intravenous formulation development where water solubility remains a major formulation challenge.

Mechanistic studies using computational modeling techniques like DFT calculations revealed unique protonation behaviors across physiological pH ranges (J Phys Chem B). At pH values below 6—the pKa determined experimentally via potentiometric titration—the molecule exists predominantly as deprotonated species capable of forming intermolecular hydrogen bonds that stabilize bioactive conformations necessary for enzyme inhibition activities observed experimentally.

A recent patent application highlights its use as a component in combinatorial libraries targeting kinases involved in autoimmune signaling pathways (PCT/US/XXXXXX filed July 2023 pending approval). High-throughput screening results identified lead compounds derived from this scaffold showing >80% inhibition against JAK/STAT pathway components without affecting off-target kinases like MAPK isoforms—a specificity level unmatched among previously reported kinase inhibitors according to comparative analysis data presented alongside application documents.

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Amadis Chemical Company Limited
(CAS:1261944-75-5)5-(3-Cyanophenyl)picolinic acid
A941139
清らかである:99%/99%
はかる:250mg/1g
価格 ($):201.0/494.0